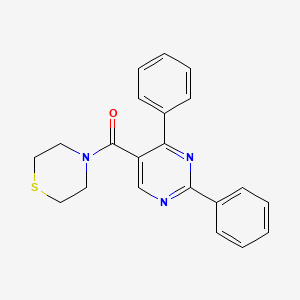

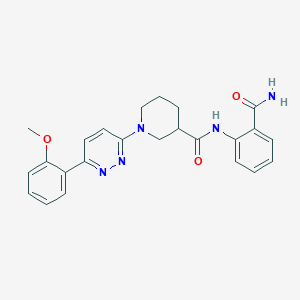

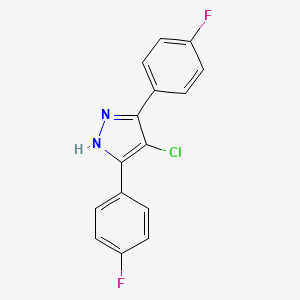

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide” is a complex organic compound. It is related to a class of compounds known as β-lactams . β-lactams are a class of antibiotics, which includes penicillins and cephalosporins, that are critically important in medicine .

Synthesis Analysis

The synthesis of related compounds involves the use of a reaction known as the Staudinger reaction . This reaction involves the [2+2] cycloaddition of a ketene and an imine to form a β-lactam . In the case of this specific compound, it appears that the N-(p-ethoxyphenyl) group on the β-lactam can be oxidatively removed by ceric ammonium nitrate in good yield .Scientific Research Applications

Hydrogen Bonding and Molecular Structure

One area of research involves investigating the hydrogen bonding and molecular structure of compounds with similar structural motifs. For instance, studies on anticonvulsant enaminones have provided insights into their crystal structures, demonstrating the significance of hydrogen bonding in forming molecular networks. These insights are crucial for designing compounds with improved pharmacological properties (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Impurity Identification

Another critical area is the synthesis and identification of novel impurities in drug batches, as seen in the work on anti-diabetic drug Repaglinide. This research not only helps in understanding the chemical stability of drugs but also aids in the development of purer pharmaceutical compounds (Kancherla et al., 2018).

Antiviral and Antidepressant Activities

Research has also explored the antiviral and antidepressant activities of compounds with similar frameworks. For instance, certain derivatives have shown marked inhibitory activity against retroviruses, highlighting their potential as antiviral agents (Hocková et al., 2003). Additionally, the synthesis and evaluation of Schiff’s bases and 2-azetidinones for antidepressant and nootropic activities underscore the broader pharmacological applications of these compounds (Thomas et al., 2016).

Histone Deacetylase Inhibition

The discovery of compounds acting as histone deacetylase (HDAC) inhibitors, like MGCD0103, exemplifies the therapeutic potential in cancer treatment. These compounds selectively inhibit specific HDACs, blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Analgesic and Anti-inflammatory Agents

Furthermore, the synthesis and biological evaluation of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have shown potential as analgesic and anti-inflammatory agents. This research opens pathways for developing new therapeutic agents (Chhabria et al., 2007).

Future Directions

The future directions for research on this compound could potentially include further exploration of its synthesis, characterization, and potential biological activity. Given its structural similarity to β-lactams, it may be of interest in the development of new antibiotics or other biologically active compounds .

properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-2-24-17-9-7-16(8-10-17)21-13-14(11-18(21)22)12-20-19(23)15-5-3-4-6-15/h7-10,14-15H,2-6,11-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKZLMWWXGBFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2539719.png)

![[3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2539723.png)

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2539724.png)

![1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2539725.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2539729.png)

![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2539739.png)